2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(4-nitrophenyl)propanamide

Catalog No.
S12131859
CAS No.
M.F
C12H5F11N2O4
M. Wt
450.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(4-ni...

Product Name

2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(4-nitrophenyl)propanamide

IUPAC Name

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-(4-nitrophenyl)propanamide

Molecular Formula

C12H5F11N2O4

Molecular Weight

450.16 g/mol

InChI

InChI=1S/C12H5F11N2O4/c13-8(10(16,17)18,29-12(22,23)9(14,15)11(19,20)21)7(26)24-5-1-3-6(4-2-5)25(27)28/h1-4H,(H,24,26)

InChI Key

JUSFJAPZTQAOEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)[N+](=O)[O-]

2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(4-nitrophenyl)propanamide is a fluorinated organic compound characterized by its complex structure, which includes a tetrafluoropropyl group and a heptafluoropropoxy moiety. The molecular formula for this compound is C12H8F11NO3C_{12}H_{8}F_{11}NO_{3}, with a molecular weight of approximately 330.05 g/mol. This compound belongs to a class of substances known for their unique chemical properties, primarily due to the presence of fluorine atoms, which enhance stability and hydrophobicity.

The structure features a propanamide backbone substituted with both heptafluoropropoxy and nitrophenyl groups, contributing to its potential utility in various chemical applications. The presence of multiple fluorine atoms imparts distinct physical and chemical properties, such as high thermal stability and low surface energy.

The chemical reactivity of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(4-nitrophenyl)propanamide is influenced by its functional groups. Typical reactions may include:

  • Nucleophilic Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions under basic conditions.
  • Hydrolysis: In the presence of water and an acid or base catalyst, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid.
  • Reduction: The nitro group can be reduced to an amine using reducing agents such as iron or zinc in acidic conditions.

These reactions highlight the compound's potential for modification and derivatization in synthetic chemistry.

Research indicates that compounds similar to 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(4-nitrophenyl)propanamide may exhibit biological activity, particularly in toxicological studies. For instance, studies on related compounds have shown potential chronic toxicity and carcinogenicity in laboratory animals. Specifically, ammonium derivatives of similar fluorinated compounds have been evaluated for their safety profiles, indicating a need for careful assessment regarding their biological impact on human health and the environment .

The synthesis of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(4-nitrophenyl)propanamide typically involves several steps:

  • Formation of the Heptafluoropropoxy Group: This can be achieved through the reaction of heptafluoropropanol with an appropriate reagent to introduce the ether linkage.
  • Introduction of the Tetrafluoro Group: This step often involves fluorination processes using reagents like sulfur tetrafluoride or other fluorinating agents.
  • Amidation: Finally, the nitrophenyl group can be introduced via an amide coupling reaction with an appropriate amine derivative.

Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.

Due to its unique chemical properties, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(4-nitrophenyl)propanamide finds applications in various fields:

  • Fluoropolymer Production: It serves as a processing aid in the manufacture of fluoropolymers.
  • Surfactants: The compound's low surface tension makes it suitable for use as a surfactant in industrial applications.
  • Biological Research: Its structural features allow it to be used as a probe in biological assays and studies.

Interaction studies involving 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(4-nitrophenyl)propanamide focus on its behavior in biological systems and potential interactions with cellular components. These studies are critical for understanding its toxicity profile and environmental impact. Research has shown that similar compounds can interact with proteins and enzymes within biological systems, leading to various physiological effects .

Several compounds share structural similarities with 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(4-nitrophenyl)propanamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoateC6H5F11NO2C_6H_5F_{11}NO_2Used as a polymerization aid; assessed for toxicity .
Perfluoro(2-methyl-3-oxahexanoic) acidC6HF11O3C_6HF_{11}O_3Exhibits similar fluorinated characteristics; used in industrial applications .
2,3-difluoro-N-(4-nitrophenyl)propanamideC8H8F2NO3C_8H_8F_2NO_3Contains fewer fluorine atoms; less hydrophobic than the target compound .

These comparisons highlight the unique aspects of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(4-nitrophenyl)propanamide concerning its fluorination level and functional groups that contribute to its specific properties and applications.

Fluorinated propanamide derivatives have emerged as critical compounds in medicinal and materials chemistry due to fluorine’s electronegativity and ability to enhance metabolic stability. The integration of fluorine into organic frameworks dates to the mid-20th century, with seminal work by Paul Janssen on fluorinated opioids underscoring fluorine’s role in modulating bioactivity. Early studies on 4-fluoroproline derivatives demonstrated that fluorine substitution alters ring puckering and dipole interactions, influencing conformational stability in peptides. These findings laid the groundwork for developing advanced fluorinated propanamides, where strategic fluorine placement optimizes steric and electronic properties.

The evolution of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-(4-nitrophenyl)propanamide reflects broader trends in fluorochemical design. By combining a perfluoroalkoxy group with a nitrophenyl moiety, this compound achieves synergistic effects: enhanced thermal stability from fluorine’s inductive effects and electronic modulation via the nitro group’s electron-withdrawing nature.

Significance of Perfluoroalkoxy and Nitrophenyl Substituents

The perfluoroalkoxy group (-OCF2CF2CF3) contributes exceptional hydrophobicity and chemical inertness, traits valuable in surfactants and high-performance polymers. Its strong C–F bonds resist oxidation and thermal degradation, making it ideal for extreme environments. Concurrently, the 4-nitrophenyl group introduces a rigid aromatic system with a nitro substituent that facilitates π-π stacking and hydrogen bonding, critical for molecular recognition in drug design.

The interplay between these groups is evident in the compound’s dipole moment and lipophilicity. For instance, trifluoromethyl groups in analogous compounds increase log P by +0.7 units, whereas nitro groups reduce electron density at the amide nitrogen, altering reactivity. Such properties position this compound as a versatile candidate for pharmaceutical and industrial applications.

XLogP3

4.8

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

1

Exact Mass

450.00736643 g/mol

Monoisotopic Mass

450.00736643 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

Explore Compound Types